1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine
Overview
Description
1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine is a versatile chemical compound with a unique structure that combines a tetrahydrofuran ring with a pyrrolidine ring.
Preparation Methods
The synthesis of 1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine typically involves the construction of the pyrrolidine ring followed by the introduction of the tetrahydrofuran moiety. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various methods such as cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized by introducing the tetrahydrofuran moiety.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrahydrofuran moiety can be replaced or modified under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine is used in various scientific research applications, including:
Drug Synthesis: The compound serves as a scaffold for developing new pharmaceuticals due to its unique structure and reactivity.
Catalyst Development: It is used in the development of catalysts for various chemical reactions, enhancing reaction efficiency and selectivity.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.
Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring, such as tetrahydrofuran-2-carboxylic acid, have different reactivity and applications.
The uniqueness of this compound lies in its combined structure, which offers a distinct set of chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-3-4-11(6-8)7-9-2-1-5-12-9/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJZFNSJOYJMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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